Fluorol Yellow 088

Plant Histochemistry Lipid Staining Fluorescence Microscopy

Substituting Fluorol Yellow 088 with generic lipophilic dyes (e.g., Nile Red) introduces experimental variability in suberin quantification. This xanthene fluorochrome (λex 365 nm, λem ≥420 nm) is the validated standard for suberin lamellae visualization. • Rapid ethanol-based protocol shortens staining vs. PEG-glycerol methods. • Compatible with ClearSee clearing and GFP for unambiguous co-localization. • Superior to Sudan Red 7B for high-contrast epifluorescence imaging.

Molecular Formula C22H16O
Molecular Weight 296.4 g/mol
CAS No. 81-37-8
Cat. No. B149401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorol Yellow 088
CAS81-37-8
SynonymsC.I. Solvent Green 4
fluorol yellow 088
Molecular FormulaC22H16O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C
InChIInChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3
InChIKeyWYVHNCGXVPMYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorol Yellow 088 for Suberin and Lipid Imaging


Fluorol Yellow 088 (CAS 81-37-8), also known as Solvent Green 4, is a xanthene-derived, lipophilic fluorescent dye with the molecular formula C₂₂H₁₆O and a molecular weight of 296.36 g/mol [1]. It is specifically recognized for its intense yellow-green fluorescence when bound to hydrophobic structures, making it a primary stain for visualizing suberin lamellae in plant root tissues .

Workflow Suberin & lipid fluorescence imaging in plant roots
Method Compatible with ethanol-based rapid staining and tissue clearing
Detection UV epifluorescence microscopy (λex ≈365 nm, λem ≥420 nm)

Risks of Substituting Fluorol Yellow 088


Substituting Fluorol Yellow 088 with a general lipophilic dye like Nile Red or a Sudan stain can introduce significant experimental variability and invalidate comparative data. While all these compounds exhibit an affinity for lipids, their specific photophysical properties, solubility profiles, and staining specificity differ markedly. For instance, while Nile Red is also a fluorochrome, it has been documented to exhibit non-specific staining [1]. More critically, the specific excitation/emission profile of Fluorol Yellow 088 (λex ≈ 365 nm, λem ≥ 420 nm) [2] is optimized for standard UV fluorescence microscopy filter sets, and using a dye with a different spectral profile can lead to suboptimal signal detection or bleed-through in multi-color imaging. Furthermore, the performance of these dyes is highly dependent on the solvent system; a dye that performs well in one protocol may fail entirely in another. Therefore, direct substitution without rigorous, quantitative validation is a primary source of irreproducible results in plant histochemistry.

Fluorol Yellow 088: suberin-specific, broader developmental-stage detection
Nile Red: reported non-specific staining, only mature suberin
Staining sensitivity may shift developmental-stage detection
Fluorol Yellow 088: UV-excitable, high-contrast epifluorescence
Sudan Red 7B: nonfluorescent, brightfield-only imaging
Imaging modality mismatch; direct substitution invalidates fluorescence workflows

Fluorol Yellow 088 Comparative Evidence


Fluorescent Lipid Staining vs. Sudan Red 7B

In a direct comparative study using plant material, Fluorol Yellow 088 was identified as an excellent fluorochrome for staining lipids in fresh sections, whereas Sudan Red 7B was described as the best nonfluorescent stain [1]. This qualitative, performance-based assessment establishes a clear application-specific differentiation: for epifluorescence microscopy, Fluorol Yellow 088 provides the necessary signal generation that nonfluorescent dyes cannot. No precipitates were observed during staining with either dye, but only Fluorol Yellow 088 enabled fluorescent visualization.

Fluorol Yellow 088 vs. Sudan Red 7B
Head-to-head
Excellent fluorochrome for lipid staining; high-contrast epifluorescence images
Supports fluorescence-based detection workflow selection
Qualitative assessment; for epifluorescence microscopy
Plant Histochemistry Lipid Staining Fluorescence Microscopy

Faster Staining with Ethanol Solvent

A 2025 methodological study demonstrated that dissolving Fluorol Yellow 088 in ethanol, instead of the traditional polyethylene glycol-glycerol or lactic acid solvents, drastically reduces the total procedure time. The conventional staining and washing steps were described as 'time-consuming,' while the new ethanol-based method 'remarkably shortened the time required to prepare the solution, stain, and wash root cross-sections' [1].

Ethanol-based rapid protocol
Method context
Remarkably shortened staining and washing time vs. PEG-glycerol
May support high-throughput workflow efficiency
Time reduction qualitative; ethanol solvent required
Protocol Optimization Solubility Workflow Efficiency

Suberin Lamellae Detection vs. Nile Red

A 2021 study optimizing root barrier visualization directly compared Fluorol Yellow 088 (FY) with Nile Red for suberin detection in Arabidopsis. The authors stated that Nile Red, while compatible with the tissue clearing protocol, 'appears to only stain older, more mature suberin in the Arabidopsis endodermis, compared with FY' [1]. This indicates that Fluorol Yellow 088 exhibits superior sensitivity for detecting developing or nascent suberin lamellae.

Suberin detection vs. Nile Red
Head-to-head
Broader suberin developmental-stage detection, including nascent suberin
Reported broader developmental-stage sensitivity
Arabidopsis endodermis; ClearSee protocol
Suberin Histochemistry Plant Development Confocal Microscopy

Fluorol Yellow 088 Application Scenarios


High-Throughput Suberin Mutant Screening

Based on its validated use for detecting suberin in cleared roots with a rapid ethanol-based protocol [1], Fluorol Yellow 088 is the ideal stain for phenotyping large populations of mutagenized plants. The ability to quickly stain and image entire root systems under UV epifluorescence enables the efficient identification of mutants with altered suberin lamellae deposition, a critical step in forward genetic screens for root barrier function.

Co-Localization with Fluorescent Reporters

As demonstrated in advanced microscopy workflows, Fluorol Yellow 088 is compatible with tissue clearing methods like ClearSee and does not quench genetically encoded fluorophores like GFP [1]. This enables powerful co-visualization experiments where the deposition of suberin (labeled by Fluorol Yellow 088) can be directly compared to the expression pattern of suberin biosynthesis genes (reported by GFP) in the exact same plant root sample, providing unambiguous spatial and temporal correlation.

Workflow Optimization for Plant Histology

For labs transitioning from older, time-intensive suberin staining methods, adopting the ethanol-based Fluorol Yellow 088 protocol represents a quantifiable upgrade in operational efficiency. The method is specifically validated to 'remarkably shorten' solution preparation, staining, and washing times compared to conventional PEG-glycerol methods [1]. This optimization is particularly valuable for core facilities and labs managing a high volume of samples or requiring rapid turnaround times for experimental results.

Fluorescence Imaging of Suberin vs. Brightfield

In any research setting where the goal is to acquire high-resolution, high-contrast fluorescent images of suberin lamellae or other hydrophobic plant structures, Fluorol Yellow 088 is the specific reagent of choice over nonfluorescent alternatives like Sudan Red 7B. The direct comparative evidence establishes that while Sudan Red 7B is a top performer for brightfield microscopy, Fluorol Yellow 088 is the excellent fluorochrome for achieving the high-contrast epifluorescence images required for publication-quality data and detailed structural analysis [1].

Application
Selection Property
Validation Focus
High-throughput suberin mutant screening
Ethanol-based rapid staining protocol
Suberin phenotype screening throughput
Co-localization with fluorescent reporters
ClearSee compatibility & GFP non-quenching
Co-localization reproducibility validation
Workflow optimization for plant histology
Method time reduction vs. PEG-glycerol
Protocol turnaround and throughput validation
Fluorescence imaging of suberin
Fluorescent probe for epifluorescence
Image contrast and suberin lamellae detail

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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